N-(3,4-二氯苯基)-2-(2-甲酰苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

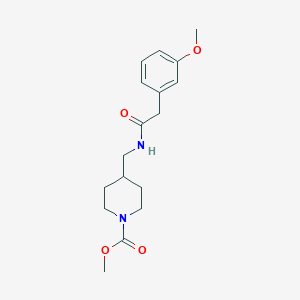

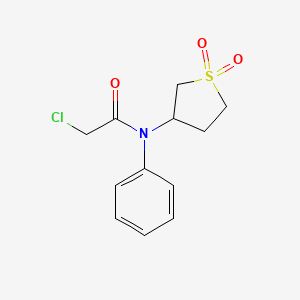

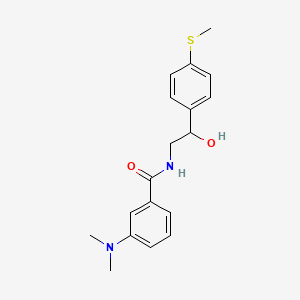

The compound "N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide" is a chemically synthesized molecule that is likely to possess a dichlorophenyl group and a formylphenoxy moiety attached to an acetamide backbone. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated, which can provide insights into the properties and behavior of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate phenol with an acyl chloride or an amine in the presence of a solvent such as DMF and a catalyst like potassium carbonate. For instance, "N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide" was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, followed by a reaction with sulfuryl chloride . This suggests that a similar synthetic route could be employed for "N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide," with the appropriate dichlorophenyl and formylphenoxy precursors.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the orientation of the substituents around the acetamide group. For example, "2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide" exhibits a syn conformation of the N-H bond to the chloro substituent . The dihedral angles between the phenyl rings and the acetamide group can vary, as seen in "2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide," where the rings are twisted at different angles from the acetamide plane . These structural details are crucial for understanding the molecular conformation of "N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide."

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide group and the substituents on the phenyl rings. The presence of halogens, like chlorine, can facilitate reactions such as nucleophilic substitution or can be involved in hydrogen bonding, as seen in the crystal structures of similar compounds . The formyl group in "N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide" may also undergo reactions typical of aldehydes, such as condensation or oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding is a common feature, leading to the formation of chains or sheets in the crystal lattice . The presence of halogen atoms can result in additional interactions like halogen bonding or halogen-π interactions . The electronic properties, such as charge transfer and bond moments, can be affected by the substituents' nature and position, as observed in hydrogen bond studies of related compounds . These properties are essential for predicting the behavior of "N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide" in different environments.

科学研究应用

杀虫功效

N-(3,4-二氯苯基)-2-(2-甲酰苯氧基)乙酰胺作为苯氧乙酰胺化学家族中的衍生物,已被研究其潜在的杀虫应用。通过与各种化学基团相互作用合成的新的N-(4-氯苯基)-2-苯氧乙酰胺衍生物的研究表明,对棉铃虫等害虫具有有希望的杀虫功效,Spodoptera littoralis。在合成的化合物中,某些衍生物表现出优异的杀虫效果,这表明利用苯氧乙酰胺的化学结构开发新杀虫剂的潜在途径(Rashid 等,2021)。

抗癌、抗炎和镇痛活性

对2-(取代苯氧基)乙酰胺衍生物的研究发现了它们在开发具有抗癌、抗炎和镇痛特性的新治疗剂方面的潜力。一项针对一系列新型2-(取代苯氧基)-N-(1-苯乙基)乙酰胺衍生物的研究表明,芳环上含有卤素的化合物在这些领域表现出显着的活性。值得注意的是,一种化合物,N-(1-(4-氯苯基)乙基)-2-(4-硝基苯氧基)乙酰胺,表现出显着的抗癌、抗炎和镇痛活性,表明此类衍生物在药物开发中的潜力(Rani 等,2014)。

环境和光催化降解

苯氧乙酰胺由于其结构特性,也已在环境研究中得到探索,特别是在污染物降解方面。涉及酚类化合物(与N-(3,4-二氯苯基)-2-(2-甲酰苯氧基)乙酰胺具有结构相似性)的研究表明,这些化合物可以在特定条件下发生光催化降解。此类研究提供了对这些化学物质的潜在环境影响及其降解途径的见解,有助于更好地了解其生命周期和环境足迹(Matthews,1990)。

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-12-6-5-11(7-13(12)17)18-15(20)9-21-14-4-2-1-3-10(14)8-19/h1-8H,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKXKIKGNPKIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[3-(3-Fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2522698.png)

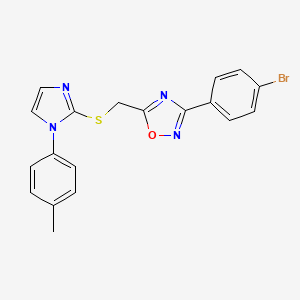

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2522708.png)

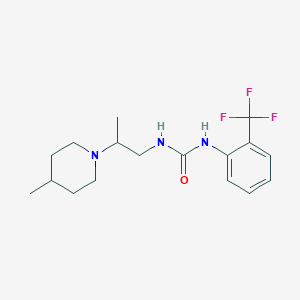

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2522709.png)

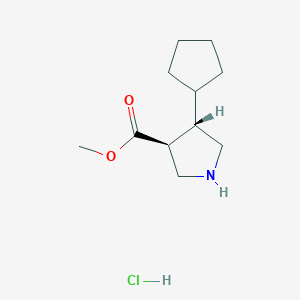

![N-allyl-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2522712.png)